D8-Mmaf
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D8-MMAF involves the incorporation of deuterium atoms into the Monomethylauristatin F molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Monomethylauristatin F, followed by the selective deuteration of specific positions on the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to achieve the desired level of deuteration. The final product is purified using chromatographic techniques to remove any impurities and ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
D8-MMAF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for various applications .
Scientific Research Applications
D8-MMAF has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the mechanisms of tubulin polymerization and its inhibition.
Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and proliferation.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Mechanism of Action
D8-MMAF exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in cell division. By binding to tubulin, this compound prevents the formation of microtubules, which are essential for the separation of chromosomes during cell division. This inhibition leads to cell cycle arrest and ultimately cell death. The compound is often conjugated to antibodies that target specific cancer cell markers, allowing for selective delivery and reduced off-target effects .
Comparison with Similar Compounds
Similar Compounds
Monomethylauristatin E (MMAE): Another auristatin derivative used in antibody-drug conjugates.
Dolastatin 10: The parent compound from which auristatins are derived.
Uniqueness of D8-MMAF
This compound is unique due to its deuterated structure, which enhances its stability and reduces metabolic degradation. This makes it a more effective and longer-lasting cytotoxic agent compared to its non-deuterated counterparts. Additionally, its reduced membrane permeability minimizes off-target effects and increases its specificity for cancer cells when used in antibody-drug conjugates .
Properties
Molecular Formula |
C39H65N5O8 |
---|---|
Molecular Weight |
740.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1/i4D3,5D3,24D,33D |
InChI Key |
MFRNYXJJRJQHNW-BPAOIQOGSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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